2-Desoxy-2,2-difluor-4,5-O-isopropyliden-D-threo-pentonsäureethylesterbenzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

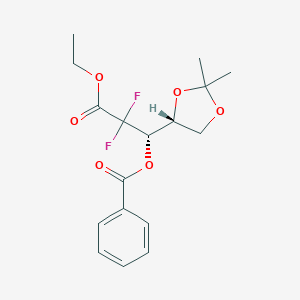

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate, also known as 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate, is a useful research compound. Its molecular formula is C17H20F2O6 and its molecular weight is 358.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt für Ribose-Zuckerderivate

Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Ribose-Zuckerderivaten, die essentielle Bestandteile in verschiedenen biochemischen Prozessen sind, einschließlich der Nukleinsäuresynthese .

Herstellung von difluorierten Pyrimidin-Nucleosiden

Es wird bei der Synthese von difluorierten Pyrimidin-Nucleosiden verwendet, die in der medizinischen Chemie aufgrund ihrer antiviralen und krebshemmenden Eigenschaften wichtig sind .

Schlüsselzwischenprodukt von Gemcitabin

Die Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Gemcitabin, einem Nucleotid-Analogon, das als Chemotherapeutikum verwendet wird .

Biologische Aktivität

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of ribose and has been explored for its applications in the synthesis of nucleosides and other biologically active molecules.

The chemical structure of 2-deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic acid ethyl ester benzoate can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆F₂O₅ |

| Molecular Weight | 254.228 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 338.4 ºC |

| Flash Point | 158.5 ºC |

Synthesis and Applications

This compound is primarily used as an intermediate in the preparation of ribose sugar derivatives, which are essential for the synthesis of nucleosides that exhibit antiviral and anticancer properties. The synthesis typically involves multi-step reactions including tosylation and cyclization processes to yield the desired product with high purity .

Enzyme Inhibition

The structural modifications introduced by the difluorination may enhance the binding affinity to viral polymerases or other targets involved in viral replication. Similar compounds have been evaluated for their ability to inhibit enzymes critical for viral lifecycle processes, indicating that this compound could also exhibit enzyme inhibition characteristics .

Case Studies

- Antiviral Activity Assessment : In a study evaluating various difluorinated nucleosides, it was found that certain derivatives demonstrated moderate activity against HIV-1 and other viruses. The study highlighted the need for further exploration into the structure-activity relationship (SAR) of such compounds .

- Synthesis and Biological Evaluation : A synthetic pathway was developed for producing 2-deoxy-2,2-difluoro nucleosides which were subsequently tested for cytotoxicity and antiviral activity. The results indicated that while some derivatives exhibited promising activity against specific viral strains, others showed limited efficacy .

Eigenschaften

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.